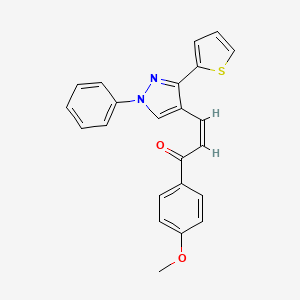
(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one” is a compound that belongs to the class of chalcones . Chalcones are known for their diverse biological efficiency, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects .
Synthesis Analysis
The synthesis of this compound involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde . This compound is then used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .Molecular Structure Analysis
The molecular structure of chalcones, including this compound, is formed of two aromatic rings joined by a three-carbon, α, β -unsaturated carbonyl system (1, 3-diphenylprop-2-en-1-one) .Chemical Reactions Analysis
This compound reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative is then allowed to react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative . This derivative is used as a key intermediate for a facile synthesis of the targets .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and structural characterization of related compounds have been demonstrated, where cyclocondensation reactions involving thiosemicarbazide formed corresponding dihydropyrazoles, which further react to produce heterocyclic compounds with potential biological applications (Mahesha et al., 2021). Another study focused on the molecular docking and quantum chemical calculations of similar compounds, providing insights into their molecular parameters and potential biological effects based on molecular docking results (Viji et al., 2020).
Molecular Interactions and Properties
- Research on thioureas and thioamides with aroylphenylacetylenes reveals the formation of mixtures of compounds through reactions in methanol, leading to pyrazoles upon further reaction with hydrazine or phenylhydrazine (Basyouni & Omar, 1974). These findings indicate the versatility of such compounds in synthesizing heterocyclic structures with potential activity.
Biological Activity and Applications
- A study on the synthesis and characterization of hydroxy pyrazolines derived from the Claisen–Schmidt condensation of acetyl thiophene with benzaldehyde suggests these compounds' potential for biological applications, characterized by spectroscopic techniques (Parveen, Iqbal, & Azam, 2008). Furthermore, analysis of spectroscopic data, quantum chemical calculations, and molecular docking of similar compounds reveal antimicrobial activity, providing a basis for further investigation into their biological functions (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Chemical Modifications and Derivatives
- The development of derivatives with specific structural modifications has been explored to assess their potential for enhanced biological activity. For instance, the design and synthesis of thiazolidin-4-one derivatives based on pyrazoline structures showed properties relevant for anticancer and HIV research, highlighting the significance of chemical modifications in discovering new therapeutic agents (Patel et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-27-20-12-9-17(10-13-20)21(26)14-11-18-16-25(19-6-3-2-4-7-19)24-23(18)22-8-5-15-28-22/h2-16H,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAANGLUEPJCFPT-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

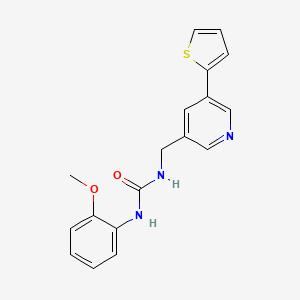
![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2568927.png)
![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2568929.png)
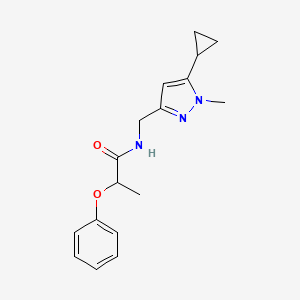
![2-(4-ethoxyphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2568933.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2568936.png)
![2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2568937.png)
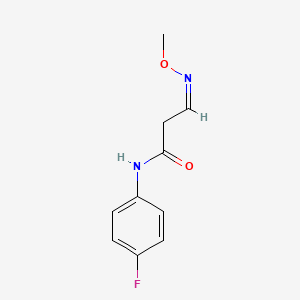
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)
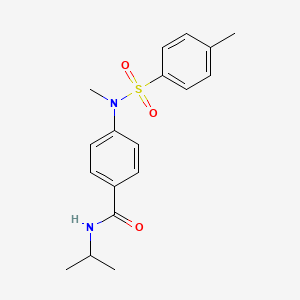
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2568942.png)
![2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2568943.png)
